2-benzylsulfanyl-N-(2,4-dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzylsulfanyl-N-(2,4-dimethylphenyl)propanamide is an organic compound with the molecular formula C18H21NOS and a molecular weight of 299.43 g/mol . This compound is characterized by the presence of a benzylsulfanyl group attached to a propanamide backbone, with a 2,4-dimethylphenyl substituent on the nitrogen atom . It is a member of the amide class of compounds and exhibits unique chemical properties due to its structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylsulfanyl-N-(2,4-dimethylphenyl)propanamide typically involves the reaction of 2,4-dimethylphenylamine with a suitable acylating agent, followed by the introduction of the benzylsulfanyl group. One common method involves the following steps:
Acylation: The reaction of 2,4-dimethylphenylamine with propanoyl chloride in the presence of a base such as pyridine or triethylamine to form N-(2,4-dimethylphenyl)propanamide.
Thioether Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-benzylsulfanyl-N-(2,4-dimethylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkyl halides, aryl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-benzylsulfanyl-N-(2,4-dimethylphenyl)propanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-N-(2,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The amide group can form hydrogen bonds with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
2-benzylsulfanyl-N-(2,5-dimethylphenyl)propanamide: Similar structure but with a different position of the methyl groups on the phenyl ring.
2-benzylsulfanyl-N-(3,4-dimethylphenyl)propanamide: Another isomer with different methyl group positions.
Uniqueness
2-benzylsulfanyl-N-(2,4-dimethylphenyl)propanamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2,4-dimethylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-13-9-10-17(14(2)11-13)19-18(20)15(3)21-12-16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLXKRGWUAVDAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)SCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.